molecular formula C14H9Cl2N3O2S B2907781 4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide CAS No. 522628-95-1

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide

Katalognummer B2907781
CAS-Nummer: 522628-95-1
Molekulargewicht: 354.21
InChI-Schlüssel: NHLDSWNAMMISMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide (4-CNQBS) is a synthetic organic compound belonging to the class of quinoxaline sulfonamides. It has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. The compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Bioactive Molecules

Quinoxaline scaffolds are utilized in the design and development of numerous bioactive molecules due to their structural versatility and biological relevance .

Dyes and Fluorescent Materials

These derivatives are applied in creating dyes and fluorescent materials, which are essential in various scientific fields such as biochemistry for tagging and detection purposes .

Electroluminescent Materials

Quinoxaline derivatives serve as efficient electroluminescent materials used in organic light-emitting devices (OLEDs), contributing to advancements in display technology .

Organic Semiconductors

They are also employed as organic semiconductors, which are crucial for organic photovoltaic (OPV) cells, offering a flexible and potentially less expensive alternative to traditional silicon-based solar cells .

Chemically Controllable Switches

These compounds can act as chemically controllable switches, which have implications in molecular electronics and nanotechnology .

Synthesis of Anion Receptors and Cavitands

Quinoxaline derivatives are building blocks for the synthesis of anion receptors and cavitands, which have applications in host-guest chemistry and molecular recognition .

DNA-cleaving Agents

They have been used as DNA-cleaving agents, which is significant in the study of genetics and can be applied in developing new therapeutic strategies .

Antiviral Agents

Recent studies have shown that quinoxaline derivatives can act as antiviral agents, which is particularly relevant in the context of emerging infectious diseases .

Eigenschaften

IUPAC Name

4-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-5-7-10(8-6-9)22(20,21)19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLDSWNAMMISMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 4-Chlorobenzenesulfonamide (1.92 g, 10 mmol) in anhydrous DMF (50 mL) was added solid potassium carbonate (1.38 g, 10 mmol) in one portion. The reaction mixture was stirred for 10 minutes, followed by the addition of 2,3-dichloroquinoxaline (1.99 g, 10 mmol). Heating the resultant mixture under refux conditions in an atmosphere of N2 for 2.5 h gave the desired product. The progress of the reaction was monitored by TLC using, hexanes/EtOAc 3:1. After cooling the reaction mixture is slowly added to a vigorously stirred aqueous solution of AcOH (1%, 500 mL). The desired product precipitates as grey crystals, which are filtered and dried overnight in desiccator. Yield 2.32 g, 66%; Rf=0.7 (hexanes/EtOAc 1:1); HPLC/MS: [M+H]+ m/z 354. 1H NMR: (DMSO-d6, 600 MHz) 7.68 (t, J=7.8 Hz, 1H), 7.72 (d, J=8.4 Hz, 2H), 7.78 (td, J=7.8 Hz, J=1.2 Hz, 1H), 7.89 (d, J=8.4 Hz, 2H), 8.19 (d, J=8.4 Hz, 2H).
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.